![molecular formula C13H14F2N2O2S B2670324 1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole CAS No. 1935800-70-6](/img/structure/B2670324.png)
1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole
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Overview
Description
“1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole” is a chemical compound with the CAS Number: 1935800-70-6 . It has a molecular weight of 300.33 . The IUPAC name for this compound is 1-(difluoromethyl)-2-(((3,4-dimethylphenyl)sulfonyl)methyl)-1H-imidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F2N2O2S/c1-9-3-4-11(7-10(9)2)20(18,19)8-12-16-5-6-17(12)13(14)15/h3-7,13H,8H2,1-2H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Reactions
A study by Egolf and Bilder (1994) discusses the preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides through the displacement of fluoride from the 5-position of a related imidazole compound. This work highlights the nuances of chemical reactions involving imidazole derivatives, specifically the slower displacement reaction compared to similar structures like fluorothiazoles and oxazoles. The sulfides produced in their research were subsequently oxidized to sulfones using hydrogen peroxide in acetic acid, showcasing a method for manipulating the chemical structure and properties of imidazole derivatives for further applications (Egolf & Bilder, 1994).
Crystal Structure and Host for Anions
Nath and Baruah (2012) investigated an imidazole-containing bisphenol and its salts with various acids, focusing on their crystal packing and hydrogen bonding structures. This research demonstrates the potential of imidazole derivatives as versatile hosts for anions, influenced by their solid-state structures and interactions such as electrostatic N+–H···O and π···π interactions. The study provides insights into the design of materials with specific chemical and physical properties for applications in crystal engineering and material science (Nath & Baruah, 2012).
Luminescence Sensing
Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit selective sensitivity to benzaldehyde-based derivatives. The luminescence sensing capabilities of these complexes toward specific chemicals highlight the application of imidazole derivatives in the development of fluorescence sensors, offering a pathway for the detection and analysis of volatile organic compounds in various environments (Shi et al., 2015).
Ionic Liquids and Electrolyte Additives
Chatterjee et al. (2020) reported on the synthesis and characterization of a dicationic ionic liquid derived from imidazole, exploring its use as an electrolyte additive in lithium-ion batteries. Their findings suggest that this imidazole-based ionic liquid can enhance battery life, improve cycling performance, and provide better discharge capacities, underlining the potential of imidazole derivatives in advancing energy storage technologies (Chatterjee et al., 2020).
Safety and Hazards
Future Directions
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and the exploration of new applications for imidazole derivatives.
properties
IUPAC Name |
1-(difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2S/c1-9-3-4-11(7-10(9)2)20(18,19)8-12-16-5-6-17(12)13(14)15/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSOWKZTOBJEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC2=NC=CN2C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole | |
CAS RN |
1935800-70-6 |
Source
|
Record name | 1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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